![molecular formula C15H15FN2O2 B7586223 N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide, also known as JNJ-42153605, is a novel drug compound that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Wirkmechanismus
The exact mechanism of action of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function, memory, and neuroplasticity. By enhancing the activity of this receptor, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide may improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
In preclinical studies, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroplasticity. The compound has also been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide in lab experiments is its specificity and potency. The compound has shown high affinity and selectivity for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide. One of the main areas of focus is the clinical development of this compound for the treatment of various neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential in treating drug addiction and depression. Other future directions include the development of more potent and selective compounds targeting the α7 nAChR and the investigation of the potential of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide in combination with other therapeutic agents.
Synthesemethoden
The synthesis of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide involves the reaction of 2-fluoro-5-(furan-2-yl)benzoic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has been extensively studied in preclinical models of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in improving cognitive function, reducing neuroinflammation, and enhancing neuroplasticity. In addition, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has also been investigated for its potential in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-6-5-10(14-4-2-8-20-14)9-13(11)18-15(19)12-3-1-7-17-12/h2,4-6,8-9,12,17H,1,3,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZLTZCPUHEYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.